molecular formula C9H6N4 B3370348 2-phenyl-2H-1,2,3-triazole-4-carbonitrile CAS No. 36386-83-1

2-phenyl-2H-1,2,3-triazole-4-carbonitrile

Cat. No.: B3370348
CAS No.: 36386-83-1
M. Wt: 170.17 g/mol
InChI Key: YDVBGXDSHUNXFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-2H-1,2,3-triazole-4-carbonitrile is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This compound is of significant interest due to its diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their in vitro xanthine oxidase (xo) inhibitory activity , suggesting that 2-phenyl-2H-1,2,3-triazole-4-carbonitrile might also interact with this enzyme.

Mode of Action

If it does interact with xanthine oxidase as suggested by the activity of similar compounds , it would likely inhibit the enzyme, preventing the conversion of hypoxanthine to xanthine and xanthine to uric acid, thus reducing the levels of uric acid in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenyl-2H-1,2,3-triazole-4-carbonitrile can be synthesized through various methods. One common method involves the reaction of azidophenyl phenylselenides with α-keto nitriles in the presence of a catalytic amount of diethylamine (Et2NH) and dimethyl sulfoxide (DMSO) as the solvent . The reaction typically proceeds at room temperature, yielding the desired product in high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2H-1,2,3-triazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazole ring or the phenyl group.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the triazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can yield triazole derivatives with modified functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-2H-1,2,3-triazole-4-carbonitrile is unique due to its carbonitrile group, which provides distinct reactivity and potential for forming various derivatives. This makes it a valuable compound in synthetic chemistry and material science.

Properties

IUPAC Name

2-phenyltriazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-6-8-7-11-13(12-8)9-4-2-1-3-5-9/h1-5,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVBGXDSHUNXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391762
Record name 2-phenyl-1,2,3-triazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36386-83-1
Record name 2-phenyl-1,2,3-triazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-phenyl-2H-1,2,3-triazole-4-carbonitrile
Reactant of Route 2
2-phenyl-2H-1,2,3-triazole-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-phenyl-2H-1,2,3-triazole-4-carbonitrile
Reactant of Route 4
2-phenyl-2H-1,2,3-triazole-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-phenyl-2H-1,2,3-triazole-4-carbonitrile
Reactant of Route 6
2-phenyl-2H-1,2,3-triazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.